Diethylzinc

Description

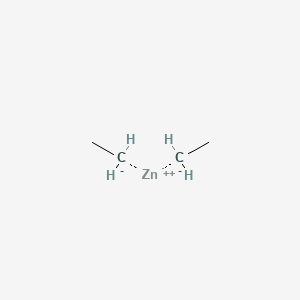

Structure

2D Structure

Propriétés

IUPAC Name |

zinc;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSRAFUHLHIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Zn | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052217 | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979] | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (USCG, 1999), 118 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.8 [mmHg], 20.8 mm Hg @ 25 °C | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MOBILE LIQUID, COLORLESS LIQUID | |

CAS No. |

557-20-0 | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W5NQH7C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °F (USCG, 1999), -28 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Diethylzinc

Classical Preparative Routes

The earliest methods for synthesizing diethylzinc laid the groundwork for organometallic chemistry and are still fundamental to understanding its reactivity.

Reaction of Zinc with Alkyl Halides (e.g., Ethyl Iodide, Ethyl Bromide)

The seminal synthesis of this compound was first reported by Edward Frankland in 1848, marking the discovery of the first organozinc compound. wikipedia.org His initial method involved the reaction of zinc metal with ethyl iodide. wikipedia.orgacs.org This reaction proceeds through the formation of an intermediate, ethylzinc (B8376479) iodide, which then undergoes thermal disproportionation to yield this compound and zinc iodide. acs.orgacs.org

Formation of Ethylzinc Iodide: 2 C₂H₅I + 2 Zn → 2 C₂H₅ZnI

Disproportionation: 2 C₂H₅ZnI → (C₂H₅)₂Zn + ZnI₂

Frankland's initial experiments involved heating ethyl iodide and finely granulated zinc in a sealed tube at high temperatures (around 150-200 °C). acs.org The reaction was often slow to initiate but would proceed with "tolerable rapidity" once started. uwimona.edu.jm A significant improvement was the use of a mixture of ethyl iodide and ethyl bromide. This approach is not only more cost-effective but also results in a less vigorous and more controllable reaction. orgsyn.org

Use of Zinc-Copper Couple in Synthesis

A major advancement in the classical synthesis of this compound was the introduction of the zinc-copper couple by Gladstone and Tribe in 1873. acs.org This activated form of zinc, created by treating zinc dust with a copper salt solution or by heating zinc dust with copper oxide, significantly increases the reactivity of the zinc metal. acs.orgorgsyn.org The zinc-copper couple facilitates the reaction with alkyl halides, leading to faster reaction rates and higher yields of this compound. acs.orgorgsyn.org

The contemporary standard procedure often involves reacting a 1:1 mixture of ethyl iodide and ethyl bromide with a zinc-copper couple. wikipedia.org The reaction is typically initiated by heating the mixture to reflux. orgsyn.org Once the exothermic reaction begins, the external heating is removed, and the reaction rate is controlled by cooling if necessary. orgsyn.org This method can produce this compound in yields of 81–84% after distillation. researchgate.net The use of the zinc-copper couple remains a common and effective laboratory-scale preparation method. orgsyn.org

Modern Approaches to this compound Synthesis

More recent synthetic strategies have focused on improving efficiency, purity, and substrate scope, moving beyond the direct reaction of zinc metal.

Transmetalation Reactions from Zinc Halides and Organometallic Reagents

Transmetalation is a widely used modern method for preparing this compound. This approach involves the reaction of a zinc halide, typically anhydrous zinc chloride, with a more reactive organometallic reagent, such as a Grignard reagent (ethylmagnesium halide) or an organolithium reagent (ethyllithium). orgsyn.orgthieme-connect.de The general reaction is:

ZnX₂ + 2 RM → R₂Zn + 2 MX (where R = ethyl, M = MgX or Li)

This method is versatile and allows for the synthesis of various dialkylzinc compounds. thieme-connect.de Another important transmetalation route involves the use of organoaluminum compounds. For instance, this compound can be prepared by reacting zinc chloride with triethylaluminum. google.com The addition of a zirconium catalyst, such as bis(cyclopentadienyl)zirconium dichloride, can significantly improve the reaction efficiency, allowing for lower reaction temperatures (below 60 °C) and reducing side reactions. google.com This catalytic approach also accommodates the direct use of commercial-grade triethylaluminum, simplifying the operational steps. google.com

| Reactants | Reagent Type | Catalyst/Conditions | Product | Reference(s) |

| Zinc Chloride, Ethylmagnesium Halide | Grignard Reagent | Diethyl ether solvent | This compound | thieme-connect.de |

| Zinc Chloride, Ethyllithium | Organolithium Reagent | Diethyl ether solvent | This compound | thieme-connect.de |

| Zinc Chloride, Triethylaluminum | Organoaluminum Reagent | Zirconium catalyst, <60 °C | This compound | google.com |

Electrochemical Generation Methods for Organozinc Reagents

Electrochemical methods offer an alternative pathway for the generation of organozinc reagents. While detailed research findings specifically for the large-scale electrochemical synthesis of this compound are not extensively documented in the provided search results, the principle involves the electrochemical reduction of a zinc anode in the presence of an alkyl halide in an appropriate solvent and electrolyte system. This process generates the organozinc species at the electrode surface. This technique can provide a high degree of control over the reaction.

Challenges and Advancements in Large-Scale Production and Purification for Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, primarily related to cost, safety, and purity.

Challenges:

Raw Material Costs: The cost of raw materials, particularly zinc, accounts for a significant portion (45-50%) of the production cost. pmarketresearch.com Fluctuations in the global zinc market directly impact the price of this compound. pmarketresearch.com

Safety: this compound is highly pyrophoric, igniting spontaneously in air, and reacts violently with water. taylorandfrancis.comsdlookchem.com This necessitates specialized handling procedures, inert atmosphere conditions, and engineered safety controls, which add to the complexity and cost of production and transportation. loc.govculturalheritage.org The logistics for such a hazardous material can add 15-20% to the cost compared to non-hazardous chemicals. pmarketresearch.com

Purification: For high-tech applications, such as in the semiconductor industry for atomic layer deposition (ALD) and chemical vapor deposition (CVD), extremely high-purity this compound (≥99.999%) is required. pmarketresearch.comsdlookchem.com Achieving impurity levels below 10 parts per billion (ppb) necessitates ultra-pure zinc feedstock and multiple stages of distillation, which is an energy-intensive process. pmarketresearch.com

Capital Investment: Establishing a large-scale production facility requires a substantial capital outlay, estimated to be in the millions of dollars, due to the complex technology and safety infrastructure needed. loc.govculturalheritage.org

Advancements:

Process Optimization: Research has focused on optimizing reaction conditions to improve yields and reduce byproducts. For example, a patented method involves adding a small amount of finished this compound as an initiator to the reaction of ethyl halides with activated zinc powder, which shortens the initial reaction time and improves control over the exothermic process. google.com

Catalytic Routes: The development of catalytic transmetalation reactions, such as the zirconium-catalyzed process using triethylaluminum, allows for milder reaction conditions, which can reduce energy consumption and the decomposition of the final product, thereby enhancing purity and yield. google.com

Purity for High-Tech Applications: Companies are investing heavily in R&D to produce high-purity grades of this compound to meet the stringent requirements of the electronics and semiconductor industries. pmarketresearch.com This focus on contamination control and multi-stage purification techniques allows for the production of materials suitable for advanced applications like EUV lithography. pmarketresearch.com

The purification of crude this compound is typically achieved by fractional distillation under reduced pressure or at atmospheric pressure in an inert atmosphere (e.g., nitrogen or carbon dioxide). orgsyn.org The final product is a clear, colorless liquid. google.com

Reactivity and Reaction Mechanisms of Diethylzinc

Homogeneous Decomposition Pathways of Diethylzinc

The decomposition of this compound can occur through various pathways, influenced by temperature, pressure, and the presence of catalysts or light.

The homogeneous thermal decomposition of this compound has been extensively studied. Research indicates that at elevated temperatures, the primary decomposition pathway involves the homolytic cleavage of the zinc-carbon bond researchgate.netacs.orgnih.gov. This process is generally considered the dominant homogeneous thermal decomposition route in the gas phase researchgate.netacs.orgnih.gov.

Studies using techniques like Raman spectroscopy and mass spectrometry have elucidated aspects of these decomposition mechanisms. The onset of thermal decomposition for DEZn is typically observed around 150°C, with significant decomposition occurring at higher temperatures, generally between 300°C and 600°C researchgate.net. However, some research suggests decomposition can begin as early as 120°C under certain conditions researchgate.net. The decomposition process can be described by a two-step mechanism cdnsciencepub.com. Products identified from the thermal decomposition in a carrier gas include ethene, ethane (B1197151), and n-butane rsc.org.

Table 1: Thermal Decomposition Characteristics of this compound

| Decomposition Onset Temperature | Significant Decomposition Range | Dominant Pathway | Identified Products |

| ~150°C | 300-600°C | Homolytic Zn-C bond dissociation | Ethene, Ethane, n-Butane |

| (as low as 120°C) |

In addition to thermal decomposition, this compound can also undergo decomposition when exposed to light. Photolytic studies have provided evidence that β-hydride elimination can be a mechanism by which DEZn decomposes researchgate.netacs.orgnih.gov. However, it is generally considered a minor pathway compared to homolysis for gas-phase homogeneous pyrolysis of this compound researchgate.netacs.orgnih.gov.

During the decomposition of this compound, several intermediate species can form. Raman scattering experiments and theoretical calculations have confirmed the formation of the dimer, (ZnC₂H₅)₂, as an intermediate researchgate.netacs.orgnih.gov. β-hydride elimination, as mentioned above, also plays a role, involving a transition state that facilitates the elimination of an alkene from the alkyl group attached to the zinc atom researchgate.netacs.orgnih.govnih.gov.

Reactions with Protic Solvents and Active Hydrogen Compounds

This compound reacts vigorously with compounds containing active hydrogen atoms, such as water and alcohols. These reactions are often exothermic and proceed through well-defined intermediates.

The reaction of this compound with water is a well-documented process, typically proceeding in a stepwise manner cdnsciencepub.comresearchgate.netscite.aicdnsciencepub.comsmolecule.com. The initial reaction involves the formation of ethylzinc (B8376479) hydroxide (B78521) (EtZnOH) as an intermediate cdnsciencepub.comresearchgate.netscite.aicdnsciencepub.comsmolecule.com. This reaction can be represented as:

C₂H₅)₂Zn + H₂O → C₂H₅ZnOH + C₂H₆

The ethylzinc hydroxide intermediate is unstable and subsequently decomposes cdnsciencepub.comresearchgate.netscite.aicdnsciencepub.com. The decomposition of ethylzinc hydroxide has been characterized as a first-order process with respect to the hydroxide itself, and it is independent of the concentration of this compound cdnsciencepub.comscite.aicdnsciencepub.com. Theoretical calculations suggest that dihydroxozinc, Zn(OH)₂, is a probable product common to the reactions of various zinc-containing species with water researchgate.net.

Table 2: Reaction of this compound with Water

| Reactants | Intermediate Product | Subsequent Reaction | Byproducts/Further Products |

| This compound (DEZn) | Ethylzinc hydroxide (EtZnOH) | Decomposition of EtZnOH | Zinc oxide (ZnO), Ethane |

| Further reaction with DEZn (proposed) |

This compound also reacts with alcohols, such as isopropanol (B130326), to form alkoxide derivatives cdnsciencepub.comresearchgate.netscite.aicdnsciencepub.combrainly.ingoogle.com. The reaction with isopropanol yields ethylzinc isopropoxide (EtZnOiPr) and ethane:

(C₂H₅)₂Zn + (CH₃)₂CHOH → C₂H₅ZnOCH(CH₃)₂ + C₂H₆

The ethylzinc isopropoxide formed is generally stable and remains so in the presence of excess isopropanol cdnsciencepub.comscite.aicdnsciencepub.combrainly.in. These reactions can involve alkyl group transfer or β-hydrogen abstraction, with the formation of adducts potentially favoring β-hydrogen elimination researchgate.net. The resulting metal alkoxides can serve as precursors in various chemical processes google.com.

Table 3: Reaction of this compound with Isopropanol

| Reactants | Product | Stability in Excess Reactant | Byproduct |

| This compound (DEZn) | Ethylzinc isopropoxide | Stable | Ethane |

| Isopropanol | (EtZnOCH(CH₃)₂) |

Compound List:

this compound (DEZn)

Ethylzinc hydroxide (EtZnOH)

Ethylzinc isopropoxide (EtZnOiPr)

(ZnC₂H₅)₂ (this compound dimer)

Zinc oxide (ZnO)

Ethane (C₂H₆)

Ethene (C₂H₄)

n-butane

Kinetic Studies of this compound Reactions with Protic Species

The reaction of this compound with protic species, such as water and alcohols, is fundamental to many of its applications. These reactions typically proceed through a stepwise mechanism, often involving the formation of intermediate ethylzinc hydroxide or alkoxide species.

The reaction of this compound with water, for instance, is known to occur in a two-step process. Initially, water reacts with this compound to form ethylzinc hydroxide, Zn(C₂H₅)OH, with the evolution of ethane. This intermediate then undergoes further decomposition to yield zinc oxide (ZnO) researchgate.netscite.ai. Studies have indicated that the decomposition of ethylzinc hydroxide is a first-order reaction with respect to the hydroxide species and is independent of the concentration of this compound researchgate.netscite.ai.

While specific kinetic parameters like activation energies (Ea) and pre-exponential factors (A) are often determined through computational modeling for these reactions researchgate.net, experimental kinetic studies provide crucial insights into reaction rates and mechanisms. For example, kinetic measurements involving this compound, benzaldehyde (B42025), and a chiral auxiliary have shown that the reaction rate can be first-order with respect to the auxiliary and zero-order with respect to both this compound and the aldehyde substrate iupac.org. The decomposition of organozinc compounds, including this compound, occurs rapidly in the presence of water, necessitating strict control under an inert atmosphere taylorandfrancis.com.

Oxidation Reactions of this compound

This compound readily undergoes oxidation, a property that is central to its use in the synthesis of metal oxide films and in certain radical-mediated reactions.

Gas-Phase Oxidation Mechanisms with Oxygen

In the gas phase, the oxidation of this compound by oxygen (O₂) or ozone (O₃) can be vigorous, often leading to flame formation at elevated temperatures aip.orgrsc.org. The initial step in the oxidation by oxygen is believed to involve the abstraction of a hydrogen atom from the methyl group of the ethyl ligand, or direct attack on the carbon atom, leading to the cleavage of the Zn-C bond rsc.orgacs.org. Computational studies suggest that methyl hydrogen abstraction is a kinetically favored pathway rsc.org.

Formation of Zinc Oxide (ZnO) Film Precursors

This compound is a widely employed precursor for the deposition of zinc oxide (ZnO) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques researchgate.netresearchgate.netosti.govereztech.comacs.org. In these processes, this compound serves as the source of zinc atoms, reacting with an oxygen-containing co-reactant, such as water (H₂O), oxygen (O₂), or ozone (O₃), to form the ZnO film researchgate.netresearchgate.netosti.gov.

In ALD processes utilizing this compound and water, this compound adsorbs onto the substrate surface and reacts with surface hydroxyl groups, leading to the formation of a monoethyl zinc (MEZ) intermediate and the release of an ethyl radical acs.orgresearchgate.net. The subsequent pulse of water reacts with the MEZ species, completing the deposition of a ZnO layer and regenerating surface hydroxyl groups for the next cycle acs.orgresearchgate.net. The reaction mechanism can be influenced by surface structure, with ligand-exchange reactions often being favored on planar surfaces acs.org.

When oxygen or ozone is used as the oxidant, similar surface reactions occur, with the oxidant reacting with surface-adsorbed ethylzinc groups aip.orgresearchgate.net. The use of oxygen as an oxidant can sometimes lead to increased growth rates compared to water researchgate.net. The deposition temperature window for ALD of ZnO using this compound and water typically ranges from 30 °C to 250 °C, with specific temperatures influencing the growth rate and crystallinity of the deposited films osti.gov. For MOCVD processes involving this compound and oxygen, an optimal temperature range for stabilized growth of ZnO films has been identified between 673 K and 873 K rsc.org.

Free Radical Reactions in this compound Oxidation Processes

Oxidation reactions involving this compound can proceed through free radical pathways, particularly in the presence of oxygen rsc.orgwayne.eduresearchgate.net. The initiation of these processes often involves the thermal dissociation of this compound or reactions that generate ethyl radicals wayne.eduucl.ac.uk. For instance, the presence of oxygen can promote the formation of ethyl radicals from this compound, which can then participate in chain propagation steps wayne.eduresearchgate.netucl.ac.uk.

In some instances, the oxidation of zinc alkyls, including this compound, has been observed to occur via radical pathways that deviate from the traditionally accepted free-radical chain mechanisms researchgate.net. Non-redox-active metal centers can play a role by facilitating single-electron transfer from a Zn-C bond to an oxygen molecule researchgate.net. While dimethylzinc (B1204448) has been noted as a more potent radical initiator than this compound in certain contexts acs.orgnih.gov, this compound-initiated radical reactions are also significant, especially when trace amounts of air are present ucl.ac.ukacs.org. These radical pathways are critical in understanding the complex mechanisms of MOCVD and other deposition processes rsc.orgwayne.edu.

Transmetalation Reactions Involving this compound

Transmetalation reactions, where an organic group is transferred from one metal to another, are a cornerstone of organometallic chemistry and are frequently employed in organic synthesis and catalysis. This compound is a valuable reagent in these transformations, offering distinct advantages due to the nature of the Zn-C bond.

Chemoselectivity in Transmetalation

Organozinc reagents, including this compound, are known for their good chemoselectivity and functional group tolerance taylorandfrancis.comchemrxiv.orgacs.org. The relatively lower polarity and electronegativity difference between carbon and zinc (Δχ ≈ 0.9) compared to carbon-lithium (Δχ ≈ 1.57) or carbon-magnesium (Δχ ≈ 1.24) bonds renders organozinc compounds milder and more tolerant of sensitive functional groups such as esters, nitriles, and aldehydes chemrxiv.orgacs.org.

In transmetalation reactions, this compound can selectively transfer its ethyl groups to other metal centers, such as palladium or nickel, in catalytic cross-coupling reactions acs.orgnih.gov. For example, this compound can be used for the stereospecific ethylation of organohalides in palladium-catalyzed reactions nih.gov. Furthermore, halogen-zinc exchange reactions, a form of transmetalation, demonstrate notable chemoselectivity, particularly for iodide over bromide atoms in the presence of a bromide atom chemrxiv.orgacs.org. This selectivity allows for the sequential functionalization of polyhalogenated compounds.

The utility of this compound in transmetalation is also evident in its use for preparing other organozinc species via Te/Zn exchange, which facilitates the formation of new carbon-carbon bonds nih.gov. The milder reactivity of organozinc reagents compared to their organolithium or organomagnesium counterparts makes them indispensable for reactions involving complex molecules with multiple functional groups chemrxiv.orgacs.org.

Catalytic Applications of Diethylzinc in Organic Synthesis

Asymmetric Catalysis with Diethylzinc

Asymmetric catalysis using this compound as the nucleophile, mediated by chiral ligands and/or metal complexes, enables the stereoselective formation of new carbon-carbon bonds, leading to enantiomerically enriched products.

Enantioselective Addition to Aldehydes

The addition of this compound to aldehydes is a cornerstone reaction for the synthesis of chiral secondary alcohols. This transformation is rendered enantioselective through the use of chiral catalysts, which typically involve chiral ligands that coordinate with zinc or other Lewis acidic metal centers.

A vast array of chiral ligands has been developed and investigated for their efficacy in promoting the enantioselective addition of this compound to aldehydes. These ligands are designed to create a chiral environment that dictates the facial selectivity of the nucleophilic attack. Prominent classes of ligands include:

Amino Alcohols: This broad category encompasses a wide range of structures, including those derived from natural products like camphor (B46023) and pinene, as well as synthetic scaffolds. For instance, camphor-based 1,4-amino alcohols have demonstrated excellent enantioselectivities, achieving up to 95% ee jst.go.jp. L-proline-derived tertiary amino alcohols have also proven highly effective, with some systems reaching enantiomeric excesses as high as 97% eurekaselect.com. Diastereomeric 1,4-amino alcohols with o-xylylene (B1219910) skeletons have shown control over stereochemistry, yielding products with up to 98% ee oup.com. N-sulfonylated β-amino alcohols, particularly those with multiple stereogenic centers, have been employed with titanium complexes to achieve exceptional enantioselectivities, reaching up to 99% ee nih.gov.

Ferrocenyl Amino Alcohols: Ligands incorporating the ferrocene (B1249389) moiety have shown remarkable success. Ferrocenyl aziridino alcohols, for example, have been reported to catalyze the addition of this compound to aldehydes with up to 99.5% ee thieme-connect.com. Other ferrocenyl amino alcohol derivatives have also yielded high enantioselectivities, with reported values reaching 95% ee researchgate.net. The planar chirality and steric bulk of ferrocene-based ligands contribute significantly to their effectiveness researchgate.netresearchgate.net.

Pyridylphenols: Chiral pyridylphenols, such as (S)-2-(3-methyl-2-pyridyl)-3,5-di-tert-butylphenol, have been utilized as effective catalysts, mediating the addition of this compound to aryl aldehydes with moderate to high enantioselectivity rsc.orgscispace.com.

Other Ligand Classes: While amino alcohols and ferrocenyl derivatives are widely studied, other ligand architectures like BINOL derivatives, amino sulfonamides, and chiral ionic liquids derived from α-pinene have also been explored, demonstrating good to excellent enantioselectivities, with some achieving up to 98% ee oup.comresearchgate.netcapes.gov.bracs.orgbenthamscience.com.

The performance of these ligands is highly dependent on their structural features, including stereochemistry, steric bulk, and electronic properties, which influence their coordination with the zinc species and their interaction with the aldehyde substrate.

Table 1: Representative Chiral Ligands for this compound Addition to Aldehydes

| Ligand Type | Specific Example/Description | Max. Enantioselectivity (ee%) | Reference(s) |

| Ferrocenyl Amino Alcohol | Ferrocenyl aziridino alcohols | 99.5 | thieme-connect.com |

| Ferrocenyl Amino Alcohol | Ferrocenyl amino alcohols (various) | 95 | researchgate.net |

| Amino Alcohol (Pinane-based) | Pinane-based 1,4-amino alcohols | 87 | mdpi.com |

| Amino Alcohol (Camphor-based) | 1,4-aminoalcohols derived from (+)-camphor | 95 | jst.go.jp |

| Amino Alcohol (General) | L-proline derived tertiary amino alcohols | 97 | eurekaselect.com |

| Amino Alcohol (General) | Diastereomeric 1,4-amino alcohols with o-xylylene structure | 98 | oup.com |

| Amino Alcohol (N-sulfonylated) | N-sulfonylated beta-amino alcohol (four stereogenic centers) | 99 | nih.gov |

| Pyridylphenol | (S)-2-(3-methyl-2-pyridyl)-3,5-di-tert-butylphenol | High | rsc.org |

| Amino Sulfonamide | Chiral 1,3-amino sulfonamides | 98 | acs.org |

| BINOL Derivative | (S)-2,2′-(1,1′-binaphthyl-2,2′-diylbis(oxy))bis(methylene)bis(4-nitrophenol) | 89 | researchgate.net |

Titanium(IV) complexes, often generated in situ from titanium alkoxides (e.g., Ti(Oi-Pr)₄) and chiral ligands, frequently serve as crucial co-catalysts or activators in the enantioselective addition of this compound to aldehydes nih.govresearchgate.netcapes.gov.bracs.orgresearchgate.netresearchgate.netacs.org. These titanium species act as Lewis acids, coordinating with the aldehyde's carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by this compound. Simultaneously, the chiral ligand, coordinated to the titanium center, establishes a highly organized chiral environment. This chiral environment dictates the trajectory of the this compound addition, favoring one enantiotopic face of the aldehyde over the other, thereby inducing enantioselectivity nih.govresearchgate.netresearchgate.netresearchgate.netacs.org. The specific nature of the titanium-ligand complex, such as those derived from BINOL derivatives or d-mannitol, plays a critical role in determining the efficiency and stereochemical outcome of the reaction researchgate.netacs.orgacs.org.

The application of continuous flow and microreactor technology has significantly advanced the field of asymmetric this compound additions. These technologies offer advantages such as precise control over reaction parameters (temperature, residence time), enhanced heat and mass transfer, and improved safety due to the handling of smaller reagent volumes beilstein-journals.orgnih.govresearchgate.netscispace.comutwente.nl. Immobilizing chiral ligands onto solid supports, such as Merrifield resin, allows for the development of heterogeneous catalysts that can be packed into microreactors beilstein-journals.orgnih.govscispace.comutwente.nl. Such systems enable efficient catalyst recovery and recycling, leading to more sustainable processes. For example, a continuous flow process utilizing a chiral amino-alcohol functionalized resin achieved high conversion (98%) and enantioselectivity (93% ee) for the addition of this compound to benzaldehyde (B42025) with a residence time of only 9.8 minutes beilstein-journals.orgscispace.com. This approach has been successfully extended to various aromatic aldehydes, demonstrating high productivity and operational stability scispace.com.

Both the reaction temperature and the nature of substituents on the aldehyde substrate and chiral ligand profoundly influence the enantioselectivity of this compound additions.

Temperature: Lower reaction temperatures generally favor higher enantioselectivities in these additions researchgate.netpsu.eduorganic-chemistry.orgarkat-usa.org. Studies have revealed "dramatic temperature effects," where the "inversion temperature" (the temperature at which the preferred enantiomer switches) can be dependent on the substituents present on the aldehyde, particularly at the para-position rsc.orgpsu.edu. For instance, decreasing the temperature from room temperature to -20°C can alter enantioselectivity researchgate.net.

Substituents: The electronic and steric properties of substituents on the aldehyde are critical. Electron-withdrawing groups on the aldehyde often lead to lower enantioselectivities or disfavor the reaction researchgate.netarkat-usa.org. Conversely, electron-donating groups can have varied effects depending on their position and nature arkat-usa.org. Steric hindrance, especially from ortho-substituents on the aldehyde, can significantly reduce enantioselectivity due to steric clashes in the transition state (the "ortho-effect") or by hindering the approach of the this compound reagent researchgate.netresearchgate.netacs.org. Similarly, substituents on the chiral ligand itself are paramount for tuning enantioselectivity, with bulky or strategically placed groups enhancing the chiral discrimination eurekaselect.comthieme-connect.comresearchgate.netacs.orgorganic-chemistry.org. For example, a methyl substituent at the 2-position of an allyl alcohol was found to be poorly tolerated, leading to slow reactions and poor enantioselectivities in related cyclopropanation reactions acs.orgwiley-vch.de.

Simmons-Smith Reaction for Cyclopropanation

The Simmons-Smith reaction is a powerful method for the synthesis of cyclopropane (B1198618) rings from alkenes. While traditionally employing a zinc-copper couple and diiodomethane (B129776), modern variations frequently utilize this compound as a more reactive and versatile zinc source wikipedia.orgwikipedia.orgyoutube.compbworks.com. This modification, known as the Furukawa modification, enhances the reaction's efficiency, particularly for certain classes of substrates acs.orgwikipedia.org.

The reaction mechanism involves the formation of a zinc carbenoid species, typically ICH₂ZnI or related species generated from this compound and diiodomethane, which then undergoes a concerted addition to the alkene double bond wikipedia.orgnumberanalytics.comsynarchive.com. This concerted pathway ensures that the stereochemistry of the alkene is preserved in the resulting cyclopropane product wikipedia.orgnumberanalytics.com. Critical factors for optimal performance, especially in the cyclopropanation of allylic alcohols, include the prior deprotonation of the alcohol by this compound to form an ethylzinc (B8376479) alkoxide, the complexation of a chiral promoter with this compound, and the presence of added zinc iodide acs.orgacs.org. Asymmetric variants of the Simmons-Smith reaction have been developed using chiral promoters, enabling the enantioselective synthesis of cyclopropanes wikipedia.orgpbworks.com. However, steric factors, such as substituents on the alkene, can influence the reaction's rate and stereoselectivity acs.orgwiley-vch.de.

Compound List:

this compound (Et₂Zn)

Diiodomethane (CH₂I₂)

Titanium tetraisopropoxide (Ti(Oi-Pr)₄)

Benzaldehyde

Cyclohexene

Allylic alcohols

Homoallylic alcohol

Nopinone

2-Pyridinecarboxaldehyde

α,β-unsaturated ketone

Piperidine

2-bromoanilines

9a (unspecified ketone)

Ethyl glyoxylate (B1226380)

α-methylstyrene

Acetone

Aromatic aldehydes

Aliphatic aldehydes

2,4-dichlorobenzaldehyde (B42875)

Isovaleraldehyde

Glyoxylate imine

Piperonal

Vinyl ethers

Carbohydrates

Vinyl halides

N-substituted alkenes

Allylic thioethers

Vinyl boronates

Toluene

Hexanes

Dichloromethane

(+)-Camphor

(-)-Fenchone

(+)-α-pinene

(-)-β-pinene

L-alaninol

L-leucinol

(R,R)-1,2-diaminocyclohexane

(S)-leucinol

(S,S)-1,1′-binaphthyl-2,2′-diylbis(oxy)bis(methylene)bis(4-nitrophenol)

(2S)-1-ferrocenyl-methylaziridin-2-yl(diphenyl)methanol

N-phenylfluorenyl β-amino alcohols

1,3-amino sulfonamides

1,4-amino alcohols

1,3-amino alcohols

N-heterocyclic carbene–Cu(I) complexes

Grignard reagents

Organolithium reagents

N-sulfonylated beta-amino alcohols

Diol derivatives of d-mannitol

Chiral ionic liquids

Mechanistic Insights into Zinc Carbenoid Formation

The generation of zinc carbenoids is a foundational step in many of this compound's synthetic applications, most notably in cyclopropanation reactions. This compound is frequently employed in conjunction with dihalomethanes, such as diiodomethane (CH₂I₂), to form reactive iodomethylzinc iodide (ICH₂ZnI) species semanticscholar.orgscispace.comresearchgate.net. This carbenoid intermediate is instrumental in the Simmons-Smith cyclopropanation reaction, where it adds to alkenes to form cyclopropane rings semanticscholar.orgscispace.com. The Furukawa modification of the Simmons-Smith reaction specifically utilizes this compound as a more reactive alternative to the traditional zinc-copper couple scispace.com.

Mechanistically, the formation of these zinc carbenoids from this compound and dihalomethanes can proceed via a free-radical-chain mechanism royalsocietypublishing.org. The presence of oxygen can significantly accelerate these cyclopropanation reactions royalsocietypublishing.org. This compound is also noted for its efficacy in cleaning zinc metal surfaces, a critical step for efficient carbenoid generation mdpi.com.

Stereoselectivity in Cyclopropanation Reactions

The Simmons-Smith reaction, often facilitated by this compound, is known for its stereospecificity, preserving the geometry of the alkene substrate during cyclopropane formation scispace.com. Furthermore, the stereochemical outcome can be precisely controlled through several strategies. The presence of proximal directing groups, particularly oxygen-containing functionalities like hydroxyl groups in allylic alcohols, plays a significant role. These groups can chelate with the zinc reagent, directing the carbenoid addition to a specific face of the alkene, thereby influencing the diastereoselectivity nih.govacs.orgdokumen.pubmdpi.com.

For achieving enantioselectivity, the use of chiral promoters or ligands in conjunction with this compound is paramount nih.govresearchgate.netnih.gov. For instance, chiral ligands can coordinate to the zinc center, creating a chiral environment that dictates the stereochemical pathway of the cyclopropanation, leading to the formation of enantiomerically enriched cyclopropanes nih.gov.

Other Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond cyclopropanation, this compound is a key player in various other asymmetric carbon-carbon bond-forming reactions, enabling the synthesis of chiral alcohols, carbonyl compounds, and other complex structures.

Addition to Aldehydes: this compound readily adds to aldehydes, and this reaction can be rendered highly enantioselective through the use of chiral ligands. For example, chiral N,S-ligands derived from aziridines and P,N-ligands have been successfully employed to catalyze the asymmetric addition of this compound to benzaldehyde and other aromatic aldehydes, yielding chiral secondary alcohols with high enantiomeric excesses tamu.edunih.gov.

Conjugate Addition: The asymmetric conjugate addition of organozinc reagents, including those derived from this compound, to α,β-unsaturated carbonyl compounds (enones) is a powerful method for C-C bond formation. This transformation is typically catalyzed by copper complexes in the presence of chiral ligands, such as phosphoramidites or aminohydroxyphosphines, which induce high enantioselectivity nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.

Other C-C Bond Formations: this compound also finds application in other asymmetric C-C bond-forming reactions, including Michael additions and aldol-type reactions nih.govnih.govacs.org. In some cases, this compound can be integrated into tandem reaction sequences, such as conjugate addition followed by an aldol (B89426) reaction, to construct complex chiral architectures in a single operation researchgate.net.

This compound in Polymerization Catalysis

This compound also plays a critical role in the synthesis of advanced polymeric materials, particularly in the realm of olefin block copolymers and the controlled ring-opening polymerization of cyclic esters.

This compound in Polymerization Catalysis

Chain Shuttling Polymerization and Olefin Block Copolymers

This compound serves as a crucial chain shuttling agent (CSA) in the chain shuttling polymerization (CSP) process, a technique that enables the synthesis of olefin block copolymers (OBCs) royalsocietypublishing.orgnih.govnih.govacs.org. In CSP, a growing polymer chain is reversibly transferred between two distinct catalyst sites, each possessing different monomer selectivities. When used in conjunction with a dual-catalyst system (e.g., a combination of half-titanocene and bis(phenoxy-imine) zirconium catalysts) and a co-catalyst like methylaluminoxane (B55162) (MAO), this compound facilitates the formation of block copolymers with alternating semicrystalline and amorphous segments royalsocietypublishing.orgnih.govnih.govacs.org. This method allows for the precise control over the microstructure and properties of the resulting polymers, yielding materials with unique characteristics suitable for advanced applications royalsocietypublishing.orgnih.govnih.govacs.org.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., rac-Lactide, ε-Caprolactone)

This compound, often in combination with specific ligands, acts as an effective catalyst or initiator precursor in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and rac-lactide (rac-LA). These polymers, such as poly(ε-caprolactone) (PCL) and polylactide (PLA), are highly valued for their biodegradability and biocompatibility, making them suitable for biomedical applications.

This compound/Phenol-based Catalytic Systems (e.g., Propyl Gallate, Gallic Acid, Dihydric Phenols)

Catalytic systems formed by combining this compound with phenolic compounds, such as gallic acid (GAc) and propyl gallate (PGAc), have emerged as highly efficient and biocompatible catalysts for the ROP of CL and rac-LA semanticscholar.orgscispace.commdpi.comresearchgate.nettamu.edursc.orgresearchgate.netnih.gov. These systems are capable of producing polymers with controlled molecular weights and varying microstructures, including predominantly isotactic, disyndiotactic, or atactic PLA, depending on the specific reaction conditions mdpi.comresearchgate.nettamu.edunih.gov. The use of these naturally derived phenolic compounds, combined with the relatively low toxicity of zinc, makes these catalytic systems particularly attractive for the synthesis of biodegradable polyesters intended for medical and pharmaceutical applications mdpi.comresearchgate.nettamu.edu.

Furthermore, this compound has been employed in conjunction with other ligand systems, such as β-diketiminato zinc phenoxides, to catalyze the ROP of lactide, yielding isotactic polylactide with desirable molecular weights and low molecular weight distributions researchgate.netresearchgate.net.

Compound List

this compound (Et₂Zn)

Diiodomethane (CH₂I₂)

Iodomethylzinc iodide (ICH₂ZnI)

Gallic acid (GAc)

Propyl gallate (PGAc)

ε-Caprolactone (CL)

rac-Lactide (rac-LA)

Polylactide (PLA)

Poly(ε-caprolactone) (PCL)

Methylaluminoxane (MAO)

Titanocene catalysts

Bis(phenoxy-imine) zirconium catalysts

Chiral N,S-ligands

Chiral P,N-ligands

Phosphoramidite ligands

Aminohydroxyphosphine ligands

β-Diketiminato zinc phenoxides

Spectroscopic and Computational Investigations of Diethylzinc

Spectroscopic Characterization Techniques

Infrared (IR) absorption spectroscopy is a valuable tool for monitoring reactions involving diethylzinc, particularly those with protic reagents like water and alcohols. cdnsciencepub.comresearchgate.net Studies have utilized IR spectroscopy to follow the reaction of this compound with isopropanol (B130326) and water in heptane (B126788) solution. cdnsciencepub.com The disappearance of the hydroxyl (O-H) absorption band, typically around 2.9 µm, can be quantitatively measured to determine the reaction kinetics. cdnsciencepub.com This method was found to be more reliable for kinetic analysis than gas evolution measurements. cdnsciencepub.comresearchgate.net

In the reaction with water, IR spectroscopy helped to identify the formation of an intermediate, ethylzinc (B8376479) hydroxide (B78521), which has a characteristic hydroxyl absorption with a molar absorptivity of 97 ± 9 liters/mole cm. cdnsciencepub.com The subsequent decomposition of this intermediate can also be followed. cdnsciencepub.com Similarly, the reaction with isopropanol leads to the formation of ethylzinc isopropoxide, the stability of which has been confirmed by IR analysis. cdnsciencepub.comresearchgate.net The power of IR spectroscopy is further enhanced when used to characterize thin films, where depositing the film on a porous support like anodic alumina (B75360) (AAO) can significantly amplify the signal. mdpi.com

A comparative study of this compound-pyridine adducts, Et₂Zn(py) and Et₂Zn(py)₂, employed IR spectroscopy alongside Raman and X-ray diffraction. researchgate.net The IR spectra, measured at both room temperature and low temperatures (-100 °C), revealed changes in band intensities and the appearance of new bands, indicating phenomena such as rotational isomerism in the bis-adduct at low temperatures. researchgate.net For instance, a shoulder observed at 515 cm⁻¹ in the room temperature spectrum of Et₂Zn(py)₂ becomes a distinct band at 530 cm⁻¹ upon cooling. researchgate.net

Raman spectroscopy is a powerful in situ technique for studying the gas-phase homogeneous thermal decomposition of this compound. acs.orgnih.gov Its high spatial resolution allows for detailed analysis within a reactor. acs.org The decomposition of this compound is typically monitored by following the intensity of the symmetric Zn-C stretching mode, which appears around 480 cm⁻¹. acs.org

Research combining Raman scattering experiments with quantum chemical calculations has been crucial in elucidating the decomposition pathways. acs.orgnih.gov Density Functional Theory (DFT) calculations are used to predict the geometries and Raman active vibrational frequencies of DEZn and its potential intermediates and products. acs.orgnih.gov By comparing the experimentally measured concentration profiles of DEZn with those predicted by hydrodynamic simulations incorporating different reaction kinetics, it has been determined that the dominant initial decomposition step is the homolytic fission of the Zn-C bond. acs.org While β-hydride elimination is also an active pathway, it is considered minor in the gas-phase pyrolysis of this compound. acs.orgnih.gov Raman scattering has also been used to search for predicted intermediates such as •ZnC₂H₅, HZnC₂H₅, and the dimer (ZnC₂H₅)₂, confirming the formation of the latter. acs.orgnih.gov

The following table summarizes key Raman shifts observed for this compound and related species.

| Compound/Vibration | Raman Shift (cm⁻¹) | Reference |

| This compound (Symmetric Zn-C stretch) | 480 | acs.org |

| This compound-pyridine (Et₂Zn(py)) | 465 | researchgate.net |

| This compound-bis(pyridine) (Et₂Zn(py)₂) | 461 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for characterizing the structure of organozinc intermediates in solution. nih.govuu.nlresearchgate.net It provides crucial information about the connectivity and chemical environment of atoms. uu.nl

In studies of the tandem chain extension-aldol reaction of β-keto esters mediated by this compound and diiodomethane (B129776), NMR was used to probe the structure of the proposed zinc organometallic intermediate. nih.gov The intermediate, generated by treating methyl pivaloylacetate with this compound and diiodomethane, was stable enough for NMR analysis, which supported the presence of a carbon-zinc bond and a crucial interaction between the γ-keto group and the zinc center. nih.gov For instance, the ¹H NMR spectrum of the intermediate showed a characteristic broad resonance at 2.66 ppm. nih.gov

NMR is also used to characterize the formation of complexes between this compound and various ligands. The reaction of this compound with bis(1-methyl-4,5-diphenylimidazolyl)ketone was monitored by ¹H and ¹³C NMR at low temperatures, revealing the formation of a reactive intermediate where the ketone functionality was still present. researchgate.net Similarly, the formation of a complex between this compound and triphenylphosphine (B44618), [Zn(PPh₃)₂Et₂], was confirmed by ³¹P{¹H}-NMR, where the disappearance of the free triphenylphosphine signal indicated complexation. researchgate.net The synthesis of macrocyclic dizinc(II) complexes, formed from the reaction of a Schiff base ligand with this compound, was also fully characterized using NMR spectroscopy. otago.ac.nz

Single-crystal X-ray diffraction (XRD) provides definitive structural information in the solid state, including precise bond lengths and angles. nih.gov The solid-state structure of this compound itself has been determined by X-ray crystallography, revealing linear C-Zn-C units. nih.gov

XRD has been instrumental in characterizing a variety of this compound derivatives and complexes. For example, the crystal structure of the this compound-bis(pyridine) adduct, Et₂Zn(py)₂, was determined for the first time, showing a distorted tetrahedral coordination geometry around the zinc atom. researchgate.net The Zn-C bond lengths in this complex were found to be approximately 2.008 Å. researchgate.net

In another study, a series of heteroleptic ethyl zinc β-amidoenoates and β-ketoiminates, synthesized from this compound, were unambiguously identified as dimeric species in the solid state using single-crystal XRD. ucl.ac.uk These studies revealed an unusual dimerization mode where the zinc atom of one monomeric unit coordinates to the methine carbon of the other. ucl.ac.uk Macrocyclic dizinc(II) alkyl and alkoxide complexes derived from this compound have also been fully characterized by single-crystal XRD, providing detailed structural insights. otago.ac.nz Furthermore, XRD analysis confirmed that the thermal decomposition product of an ethylzinc β-ketoiminate complex was indeed zinc oxide (ZnO). ucl.ac.uk In studies of ZnO production, XRD was used to confirm that nanoparticles generated in the reactor chamber were composed of ZnO. rsc.org

The table below presents selected bond length data obtained from XRD studies.

| Compound | Bond | Bond Length (Å) | Reference |

| Et₂Zn(py)₂ | Zn-C(11) | 2.0079(18) | researchgate.net |

| Et₂Zn(py)₂ | Zn-C(13) | 2.0083(19) | researchgate.net |

| Me₂Zn(dmap)₂ | Zn-C | 2.022(2) & 2.032(2) | researchgate.net |

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to investigate the local atomic and electronic structure around an absorbing atom. d-nb.infolightsource.caiaea.org It is particularly useful for studying dopants in materials, as it can provide information on oxidation state, coordination environment, and bond distances for a specific element, even in amorphous or nanocrystalline materials. lightsource.caiaea.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the electronic state and site symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the bond lengths and coordination numbers of neighboring atoms. lightsource.ca

In the context of this compound, XAFS has been employed to study the doping of InAs nanocrystal quantum dots. d-nb.info When this compound is used as a zinc precursor for doping, XAFS analysis of the Zn, In, and As K-edges provides direct evidence of the doping mechanism. d-nb.info The results showed that the more reactive this compound precursor leads to substitutional doping, where zinc atoms replace indium atoms within the InAs lattice. d-nb.info This is in contrast to using a less reactive precursor like zinc oleate, which resulted in the formation of surface zinc oxides. d-nb.info These measurements are crucial for understanding how different precursors influence the properties of doped nanomaterials. d-nb.infonsf.gov

Scanning Transmission Electron Microscopy (STEM) combined with Energy Dispersive X-ray Spectroscopy (EDS) is a high-resolution imaging and analytical technique used to visualize the morphology and determine the elemental composition of materials at the nanoscale. rsc.orgaip.org

This technique has been applied to study materials synthesized or modified using this compound. For instance, in the synthesis of intermetallic NiZn nanoparticles, where this compound was used as the zinc source, STEM-EDS elemental mapping was performed to visualize the chemical composition and distribution of the constituent elements. rsc.org The mapping showed that nickel and zinc were evenly distributed throughout the nanoparticles, providing strong evidence for the formation of an alloyed structure rather than separate phases. rsc.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for achieving a deep, molecular-level understanding of the complex chemical processes involving this compound. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating reactions and system dynamics, researchers can predict outcomes, optimize conditions, and design more efficient processes for applications like thin-film deposition.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a robust computational method used extensively to investigate the electronic structure and reactivity of molecules. It has been particularly valuable in mapping the intricate reaction pathways of this compound in various chemical systems, from gas-phase interactions to surface-catalyzed depositions.

DFT calculations have been successfully employed to model both the gas-phase and surface reactions of this compound, which are fundamental to processes like Atomic Layer Deposition (ALD), Molecular Layer Deposition (MLD), and Metal-Organic Chemical Vapor Deposition (MOCVD). jyu.firsc.orgrsc.orgnih.gov

In the context of ALD and MLD, studies have investigated the reactions between this compound and various organic precursors to form hybrid thin films. jyu.firsc.orgrsc.org For instance, research on zincone hybrid films, using precursors like 4-aminophenol (B1666318) and hydroquinone (B1673460), has modeled the ligand-exchange reactions. rsc.orgnih.gov Gas-phase models show that the hydroxyl groups of these organic precursors readily donate a hydrogen atom to one of the ethyl groups on this compound, leading to the elimination of ethane (B1197151) and the formation of a new bond between the zinc and the oxygen of the precursor. rsc.org All studied gas-phase reactions were found to be exothermic. rsc.org

Surface reaction models, which are more computationally intensive, provide a more realistic picture of the deposition process. rsc.orgnih.gov DFT has been used to study the adsorption and subsequent reactions of this compound on surfaces like zinc oxide (ZnO). acs.org These models show that this compound rapidly adsorbs and reacts on the ZnO surface to form monoethylzinc. acs.orgresearchgate.net The initial ligand-exchange reactions are generally preferred on planar surfaces compared to stepped surfaces. acs.org In the ALD of ZnO using this compound and ozone, DFT calculations have shown that the ozone reacts with surface-adsorbed ethylzinc groups, as the inert gas purges prevent direct gas-phase reactions between the precursors. aip.org A nine-gas-phase reaction model and an eight-surface reaction model were established to construct a complete chemical reaction-transport model for the ZnO-MOCVD cavity. rsc.orgnih.gov

A key strength of DFT is its ability to calculate the activation energies and thermodynamic properties of reactions, which are critical for determining reaction feasibility and rates. jyu.firesearchgate.net These calculations help in understanding the kinetics of deposition processes.

For example, in the formation of zincone hybrid films, DFT was used to obtain the activation energies for the deposition process. jyu.fi The activation energy for the reaction between monoethylzinc and a surface hydroxyl group was calculated to be 1.42 eV without the presence of a water molecule. researchgate.net The presence of a second water molecule was found to significantly reduce the enthalpy barrier for the hydrolysis of this compound, from 19 kcal/mol to 4 kcal/mol relative to the separated reactants. researchgate.net In another study, the transition states for the two-step beta-hydride elimination of this compound were found to have energies about 45 kcal/mol higher than their reactants. researchgate.net

The thermodynamics of these reactions have also been thoroughly investigated. Gas-phase reactions between this compound and precursors like hydroquinone and 4-aminophenol are consistently found to be exothermic. rsc.org The reaction of hydroxylated monoethyl zinc with hydroquinone has a reaction energy of -0.9 eV at room temperature. rsc.org DFT calculations also help in understanding the stability of different chemical species. For instance, calculations of the enthalpy of formation for various Al-Ni compounds, which can be relevant in alloy contexts, showed that most configurations have negative energy of formation with respect to their constituent elements. dlr.de

Table 1: Selected Activation and Reaction Energies for this compound Reactions from DFT Studies

| Reaction System | Process | Calculated Value | Unit | Source |

|---|---|---|---|---|

| Monoethylzinc + Surface Hydroxyl Group | Activation Energy | 1.42 | eV | researchgate.net |

| This compound + H₂O (single molecule) | Enthalpy Barrier | 19 | kcal/mol | researchgate.net |

| This compound + 2H₂O | Enthalpy Barrier | 4 | kcal/mol | researchgate.net |

| This compound Beta-Hydride Elimination | Activation Energy | ~45 | kcal/mol | researchgate.net |

| Hydroxylated Monoethylzinc + Hydroquinone | Reaction Energy | -0.9 | eV | rsc.org |

| DEZn + O₂ (S1 chemical reaction) | Activation Energy | 9.56 | kcal/mol | rsc.org |

DFT is instrumental in identifying and characterizing the transient intermediate species that form during a reaction. nih.gov Understanding these intermediates is crucial for deciphering complex reaction mechanisms.

In the reaction of this compound with ozone for ZnO deposition, DFT studies identified an ethyltrioxide intermediate which subsequently decomposes to form an ethoxide. aip.org In the context of tandem chain extension-aldol reactions, DFT calculations supported the existence of a dimeric organometallic zinc intermediate. nih.gov The calculations revealed that the preference for the syn-product is related to steric repulsion effects in the different reaction pathways. nih.gov The E-enolate was found to be unstable due to the short interatomic distance between the double bond and the zinc ion. nih.gov

Studies on the ALD of copper using this compound as a reducing agent have used DFT to model various intermediates, including those of Cu(II), Cu(I), and Cu(0). ucc.ie These calculations showed that the accumulation of an LZnEt intermediate can lead to zinc contamination in the final copper film. acs.org The reactivity of different functional groups can also be compared. For example, in reactions with 4-aminophenol, both gas-phase and surface models indicate that the hydroxyl group is more reactive than the amino group towards this compound. jyu.firsc.org This suggests a preferred orientation of the molecule on the surface during film growth. rsc.org

Ab Initio Methods in Mechanistic Studies

Ab initio molecular orbital methods, which are based on first principles without empirical parameters, provide a high level of theory for studying reaction mechanisms. acs.org These methods have been applied to understand the gas-phase reactions of this compound, particularly in the context of chemical vapor deposition.

One study examined the radical mechanism for ZnO CVD by optimizing the geometries of reactants, transition structures, and products. wayne.edu The initiation steps involve the thermal dissociation of this compound. wayne.edu The calculations indicated that the rate-limiting step is the abstraction of a hydrogen atom from water by an ethyl radical to form a hydroxyl radical. wayne.edu The subsequent addition of this hydroxyl radical to this compound proceeds without a barrier, regenerating the ethyl radical and producing ethyl zinc hydroxide. wayne.edu These ab initio calculations provide a detailed picture of the radical chain reactions that can occur at the higher temperatures typical of CVD processes. wayne.edu

Computational Fluid Dynamics (CFD) Simulations for Reactor Design and Process Optimization

Computational Fluid Dynamics (CFD) is a powerful simulation tool that models fluid flow, heat transfer, and chemical reactions within a reactor. mdpi.comchemisgroup.usnumberanalytics.com By combining CFD with kinetic data obtained from quantum chemical calculations like DFT, a comprehensive model of the deposition process can be built. rsc.orgnih.govresearchgate.net

This integrated approach has been used to model MOCVD reactors for ZnO growth using this compound. rsc.orgnih.govresearchgate.net The simulations provide detailed insights into flow patterns, temperature gradients, and species concentration distributions within the reactor. rsc.orgnih.govchemisgroup.us This information is vital for optimizing reactor geometry and operating conditions to improve the uniformity and quality of the deposited film. nih.govmdpi.comnumberanalytics.com For example, CFD simulations have been used to determine the optimal temperature range for the stable growth of ZnO films from this compound and an oxygen source, identified as 673–873 K. rsc.orgnih.gov Below this range, the growth rate is limited by reaction kinetics, while above it, parasitic gas-phase reactions can lead to particle formation and a decrease in film quality. researchgate.net These predictive models are invaluable for scaling up processes from research to industrial production and for designing new, more efficient reactors. rsc.orgnih.govnumberanalytics.com

Machine Learning Approaches in Catalyst Design and Selectivity Prediction

The advent of machine learning (ML) has introduced a paradigm shift in the field of asymmetric catalysis, offering powerful tools to accelerate the discovery and optimization of catalysts for reactions such as the enantioselective addition of this compound to aldehydes. researchgate.netpnas.org Traditional catalyst development often relies on time-consuming and resource-intensive trial-and-error approaches guided by chemical intuition. pnas.org Machine learning models, however, can quantitatively evaluate vast chemical spaces, predict reaction outcomes, and guide the rational design of more efficient and selective catalysts. researchgate.netchemrxiv.orgrsc.org

Machine learning algorithms, including multivariate linear regression (MLR), random forests (RF), and neural networks, are increasingly being employed to predict the enantioselectivity of catalytic reactions. pnas.orgacs.orgresearchgate.net These models are trained on datasets comprising catalyst structures, substrates, and experimentally determined reaction outcomes, such as enantiomeric excess (% ee). pnas.org A key aspect of building effective ML models is the use of molecular descriptors, which are numerical representations of a molecule's structural and electronic properties. rsc.orgresearchgate.net These can range from simple topological indices to more complex quantum mechanically derived parameters. chemrxiv.orgrsc.orgacs.org